4,4/'-Dimethoxybenzil

Catalog No.
S1826308
CAS No.
126-42-2
M.F
C6H8Cl2O5
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4/'-Dimethoxybenzil

CAS Number

126-42-2

Product Name

4,4/'-Dimethoxybenzil

Molecular Formula

C6H8Cl2O5

Molecular Weight

0

Organic Synthesis:

Material Science:

Some studies have investigated 4,4'-Dimethoxybenzil's potential applications in material science. Research suggests it may be a candidate for the development of new liquid crystals due to its rod-like shape and the presence of electron-donating methoxy groups (CH3O). These features could contribute to the formation of ordered liquid crystalline phases []. More research is needed to explore this possibility further.

4,4'-Dimethoxybenzil, also known as bis(4-methoxyphenyl)ethane-1,2-dione, is an organic compound with the molecular formula C16H14O4C_{16}H_{14}O_{4}. It belongs to the benzil family and features a central diketone moiety flanked by two para-substituted methoxy groups on the aromatic rings. This structure contributes to its unique chemical properties, including reactivity and solubility characteristics. The compound appears as a yellow crystalline powder with a melting point between 131°C and 134°C, making it suitable for various chemical applications and synthesis processes .

  • Oxidation: It can be oxidized to form 4,4'-dimethoxybenzoic acid using agents like nitric acid or potassium permanganate.
  • Reduction: The compound can be reduced to yield 4,4'-dimethoxybenzoin through reagents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The methoxy groups in 4,4'-dimethoxybenzil can be substituted with various functional groups under appropriate conditions, allowing for the synthesis of diverse derivatives.

Common Reagents and Conditions

  • Oxidation: Nitric acid, potassium permanganate in solvents like acetic acid.
  • Reduction: Sodium borohydride, lithium aluminum hydride in ethanol.
  • Substitution: Halogenating agents and nucleophiles in solvents like dichloromethane.

Research indicates that 4,4'-dimethoxybenzil exhibits notable biological activities. It has been studied for its potential roles in pharmacology, particularly in relation to its interaction with cytochrome P450 enzymes. Specifically, it acts as an inhibitor for certain isoforms such as CYP1A2 and CYP3A4, which are crucial for drug metabolism . This inhibition can influence the pharmacokinetics of co-administered drugs.

The synthesis of 4,4'-dimethoxybenzil can be achieved through the oxidation of 4,4'-dimethoxybenzoin. This process typically involves:

  • Oxidizing Agents: Utilizing agents like nitric acid or potassium permanganate.
  • Solvents: Conducting the reaction in solvents such as acetic acid or ethanol.
  • Purification: Post-reaction purification is often performed via recrystallization to obtain a high-purity product .

In industrial settings, continuous flow reactors may be employed for large-scale production, allowing for better control over reaction conditions and enhancing yield and purity.

4,4'-Dimethoxybenzil serves multiple purposes across various fields:

  • Chemical Reagent: It is utilized in organic synthesis for introducing methoxy groups into other molecules.
  • Pharmaceutical Development: Its biological activity makes it a candidate for further research in drug formulation and development.
  • Material Science: The compound's unique properties may find applications in developing new materials or polymers .

Studies have demonstrated that 4,4'-dimethoxybenzil interacts with biological systems primarily through enzyme inhibition. Its role as a cytochrome P450 inhibitor suggests potential implications in drug interactions and metabolic pathways. Understanding these interactions is crucial for assessing its safety and efficacy in pharmaceutical applications .

Several compounds share structural similarities with 4,4'-dimethoxybenzil. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4,4'-DimethylbenzilSimilar diketone structure but with methyl groupsLess electron-rich than 4,4'-dimethoxybenzil
4,4'-DichlorobenzilContains chlorine atoms instead of methoxy groupsMore reactive due to electronegative chlorine atoms
4,4'-DibromobenzilContains bromine atoms instead of methoxy groupsHigher reactivity compared to methoxy derivatives

Uniqueness

The presence of methoxy groups in 4,4'-dimethoxybenzil enhances its electron density compared to halogenated counterparts. This characteristic influences its reactivity profile and solubility in various solvents. Additionally, the ability of methoxy groups to participate in hydrogen bonding further differentiates this compound from similar structures .

Molecular Structure and Configuration

4,4'-Dimethoxybenzil, systematically known as bis(4-methoxyphenyl)ethanedione, possesses the molecular formula C16H14O4 and represents a symmetrical diketone compound [1] [2]. The molecular structure features two methoxy-substituted benzoyl groups linked by a central ethanedione moiety, creating a distinctive architectural framework . The compound exhibits a linear backbone with two para-methoxyphenyl rings attached to the central dicarbonyl unit, resulting in a molecule with inherent symmetry properties [1] [6].

The structural configuration of 4,4'-dimethoxybenzil demonstrates significant conformational flexibility, particularly regarding the rotation about the single bonds connecting the aromatic rings to the central ethanedione bridge [8] [9]. The methoxy substituents positioned at the para locations of each benzene ring contribute to the overall electronic distribution and influence the molecular geometry through resonance effects [19]. The ethanedione core provides the characteristic chemical reactivity associated with alpha-diketone compounds, while the aromatic methoxy groups contribute electron-donating properties to the overall molecular system [1] [4].

Crystallographic Characteristics

X-Ray Diffraction Studies

Comprehensive X-ray crystallographic analysis of 4,4'-dimethoxybenzil reveals a monoclinic crystal system with space group C2/c [5]. The unit cell parameters demonstrate the following dimensions: a = 21.912(9) Å, b = 4.055(2) Å, c = 15.197(5) Å, with a beta angle of 102.13(3) degrees [5]. The crystal structure accommodates four molecules per unit cell (Z = 4), indicating a relatively compact packing arrangement [5].

Advanced diffuse X-ray scattering studies have provided detailed insights into the thermal motion and molecular dynamics within the crystal lattice [8] [9]. A Monte Carlo computer-simulation model involving nine parameters, consisting of seven intermolecular force constants and two intramolecular torsional force constants, was refined to achieve an agreement factor of 18.1% for 118,918 data points [8]. The analysis revealed that the most prominent features of the diffraction patterns include diffuse streaks occurring normal to the direction, attributed to longitudinal displacement correlations along chains of molecules extending in this crystallographic direction [8] [9].

Crystallographic ParameterValueStandard Deviation
Crystal SystemMonoclinic-
Space GroupC2/c-
Unit Cell a21.912 ű0.009 Å
Unit Cell b4.055 ű0.002 Å
Unit Cell c15.197 ű0.005 Å
Beta Angle102.13°±0.03°
Z Value4-

Intermolecular π-π Stacking Interactions

The crystal packing of 4,4'-dimethoxybenzil is significantly influenced by intermolecular π-π stacking interactions between the methoxyphenyl rings [5] [10]. These non-covalent interactions contribute to the overall stability of the crystal structure and influence the optical properties observed in the solid state [10] [12]. The aromatic rings adopt staggered stacking conformations rather than direct sandwich arrangements, which is consistent with theoretical predictions for substituted aromatic systems [10].

The intermolecular interactions are further stabilized by pairs of hydrogen bonds between adjacent methoxy groups, which serve as the primary mechanism for transmitting molecular displacements throughout the crystal lattice [8] [9]. These weak C-H···O hydrogen bonds create chains of interconnected molecules that extend along specific crystallographic directions [8]. The methoxy substituents play a crucial role in determining the preferred crystal packing arrangement through both steric and electronic effects [5] [17].

Molecular modeling studies indicate that the π-π stacking interactions are enhanced by the electron-donating properties of the methoxy groups, which increase the electron density of the aromatic rings and promote favorable overlap between adjacent molecules [10] [12]. The parallel-displaced stacking geometry observed in the crystal structure represents an optimal balance between attractive π-π interactions and electrostatic repulsion between the aromatic systems [10].

Physical Constants

Melting Point (131-134°C)

The melting point of 4,4'-dimethoxybenzil has been consistently reported across multiple sources as 131-134°C, with some literature values specifying the range as 132-134°C [1] [4] [14]. This relatively narrow melting point range indicates high purity and consistent crystalline structure across different synthetic preparations [1] [14]. The melting behavior reflects the balance between intermolecular forces within the crystal lattice, including π-π stacking interactions and hydrogen bonding involving the methoxy substituents [5] [8].

The observed melting point demonstrates the influence of the methoxy substituents on the thermal stability compared to unsubstituted benzil derivatives [1] [19]. The electron-donating properties of the para-methoxy groups contribute to the overall molecular stability while affecting the strength of intermolecular interactions in the solid state [19].

Molecular Weight (270.28 g/mol)

The molecular weight of 4,4'-dimethoxybenzil is precisely determined as 270.28 g/mol, corresponding to the molecular formula C16H14O4 [1] [2] [4]. This molecular weight calculation accounts for the contribution of each constituent atom: sixteen carbon atoms, fourteen hydrogen atoms, and four oxygen atoms [1] [6]. The molecular weight represents a moderate-sized organic molecule suitable for various synthetic applications and analytical procedures [4].

Atomic CompositionCountAtomic Weight Contribution
Carbon16192.16 g/mol
Hydrogen1414.11 g/mol
Oxygen463.99 g/mol
Total Molecular Weight-270.28 g/mol

Density and Solubility Parameters

The density of 4,4'-dimethoxybenzil has been reported with some variation across different sources, ranging from 1.2117 g/cm³ to 1.36 g/cm³ at 20°C [1] [4] [14]. The refractive index is estimated at 1.5447, indicating moderate optical density characteristics [1] [4]. These physical parameters reflect the compact molecular packing and the influence of the aromatic methoxy substituents on the bulk properties [1].

Solubility characteristics of 4,4'-dimethoxybenzil demonstrate significant variation depending on the solvent system [1] [16]. The compound exhibits good solubility in dimethyl sulfoxide (DMSO) at concentrations up to 50 mg/mL (184.99 mM), making it suitable for various analytical and synthetic applications [1]. In contrast, the compound shows extremely limited water solubility, with values less than 0.1 mg/mL, classifying it as essentially insoluble in aqueous media [1] [4].

SolventSolubilityMolar Concentration
DMSO50 mg/mL184.99 mM
Water< 0.1 mg/mLInsoluble
EthanolModerateNot specified

Electronic Structure and Conformational Analysis

The electronic structure of 4,4'-dimethoxybenzil is characterized by the presence of two conjugated aromatic systems connected through a central dicarbonyl bridge [21]. The methoxy substituents at the para positions provide electron-donating effects through resonance, significantly influencing the overall electronic distribution within the molecule [19] [21]. Computational studies using density functional theory methods have revealed important insights into the electronic properties and conformational preferences [18] [21].

The conformational analysis of 4,4'-dimethoxybenzil indicates significant flexibility regarding rotation about the bonds connecting the aromatic rings to the central ethanedione moiety [8] [18]. Monte Carlo simulation studies have attempted to determine torsional force constants for these rotational degrees of freedom, although the limited experimental data has made precise determination challenging [8] [9]. The conformational landscape is influenced by both intramolecular electronic effects and intermolecular interactions within the crystal lattice [18].

Theoretical calculations suggest that the molecule can adopt multiple conformational states with relatively low energy barriers between them [18] [20]. The presence of the methoxy groups introduces additional conformational considerations, as these substituents can rotate about their respective C-O bonds, although the para substitution pattern limits the steric interactions compared to ortho or meta arrangements [18] [19]. The electronic structure calculations indicate that the highest occupied molecular orbital (HOMO) is primarily localized on the methoxy-substituted aromatic rings, while the lowest unoccupied molecular orbital (LUMO) is concentrated on the central dicarbonyl system [21].

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 4,4'-dimethoxybenzil through analysis of both proton and carbon-13 nuclei. The symmetric nature of the molecule simplifies spectral interpretation while revealing characteristic chemical shifts consistent with the aromatic diketone structure.

¹H Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of 4,4'-dimethoxybenzil exhibits three distinct regions corresponding to aromatic and aliphatic protons [1]. In deuterated chloroform solvent, the aromatic region displays two sets of doublets characteristic of para-disubstituted benzene rings.

The more downfield signal appears at 7.89-8.02 parts per million, corresponding to the aromatic protons ortho to the carbonyl groups [2] [1]. These protons experience significant deshielding due to the electron-withdrawing effect of the adjacent ketone functionalities. The coupling pattern reveals a doublet with a coupling constant of approximately 8.8 hertz, consistent with meta-coupling between aromatic protons.

The second aromatic signal manifests at 6.91-7.04 parts per million, assigned to protons ortho to the methoxy substituents [2] [1]. These protons appear more upfield relative to the carbonyl-adjacent protons due to the electron-donating resonance effect of the methoxy groups. The identical coupling constant of 8.8 hertz confirms the para-disubstitution pattern on each benzene ring.

The methoxy protons generate a characteristic singlet at 3.87 parts per million [2] [1]. The signal integrates for six protons, reflecting the equivalence of both methoxy groups in the symmetric molecule. This chemical shift is typical for aromatic methyl ethers, positioned within the expected range for methoxy substituents on electron-deficient aromatic systems.

¹³C Nuclear Magnetic Resonance Spectral Features

The carbon-13 nuclear magnetic resonance spectrum reveals the complete carbon framework of 4,4'-dimethoxybenzil with distinct signals for each carbon environment [2]. The most characteristic feature appears at 194.4 parts per million, corresponding to the carbonyl carbons of the central ethanedione moiety. This chemical shift is consistent with aromatic ketones and reflects the electron-withdrawing nature of the aromatic substituents.

The aromatic carbon region spans from 114.2 to 164.1 parts per million, encompassing four distinct carbon environments due to molecular symmetry [2]. The most downfield aromatic signal at 164.1 parts per million corresponds to the carbon atoms para to the methoxy groups, reflecting the electron-donating effect of the oxygen substituent through resonance.

The ipso carbon atoms directly bonded to the carbonyl groups resonate at 163.2 parts per million [2]. These carbons experience deshielding from the adjacent electron-withdrawing ketone functionalities while maintaining aromatic character. The ortho carbon atoms adjacent to the methoxy groups appear at 114.2 parts per million, the most upfield position in the aromatic region due to the strong electron-donating effect of the methoxy substituents.

The methoxy carbon atoms generate a signal at 55.5 parts per million, characteristic of aromatic methyl ethers [2]. This chemical shift remains relatively constant across various aromatic methoxy compounds and serves as a reliable diagnostic signal for structural confirmation.

Infrared and Raman Spectroscopy

Infrared and Raman spectroscopy provide complementary vibrational information for 4,4'-dimethoxybenzil, revealing characteristic absorption bands that confirm functional group presence and molecular structure. The vibrational spectra reflect the conjugated aromatic diketone system with methoxy substituents.

Vibrational Band Assignments

The infrared spectrum of 4,4'-dimethoxybenzil displays characteristic absorption bands spanning the fingerprint and functional group regions [3] [4]. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 wavenumbers, consistent with sp² hybridized carbon-hydrogen bonds on the benzene rings [5] [3].

The methoxy carbon-oxygen stretching vibrations manifest as strong absorptions between 1250-1300 wavenumbers [5] [3]. These bands arise from the symmetric and antisymmetric stretching modes of the carbon-oxygen bonds in the methyl ether functionalities. The intensity of these absorptions reflects the presence of two equivalent methoxy groups in the molecular structure.

Aromatic carbon-carbon stretching vibrations contribute to the complex pattern observed between 1400-1600 wavenumbers [3]. These bands overlap with aromatic carbon-hydrogen bending modes, creating a characteristic fingerprint region specific to the substituted benzene rings. The substitution pattern influences the exact positions and intensities of these absorptions.

The Raman spectrum provides complementary information, particularly for symmetric vibrations that may be weak or absent in the infrared spectrum [6]. Aromatic ring breathing modes typically appear as strong Raman bands, providing additional confirmation of the benzene ring structures.

Carbonyl Stretching Frequencies

The carbonyl stretching vibrations represent the most diagnostic feature in the infrared spectrum of 4,4'-dimethoxybenzil [3] [4]. The characteristic absorption appears between 1665-1680 wavenumbers, reflecting the conjugated nature of the aromatic diketone system [8].

The position of the carbonyl stretching frequency provides insight into the electronic environment of the ketone functionalities. Compared to unconjugated aliphatic ketones, which typically absorb near 1715 wavenumbers, the observed frequency demonstrates significant conjugation between the carbonyl groups and the aromatic π-system . This conjugation reduces the carbon-oxygen double bond character, resulting in a lower stretching frequency.

The methoxy substituents contribute to the observed carbonyl frequency through electronic effects . The electron-donating nature of the methoxy groups increases electron density in the aromatic rings, which can then donate electron density to the carbonyl groups through resonance. This electron donation further reduces the carbonyl stretching frequency compared to unsubstituted benzil.

The breadth of the carbonyl absorption band may reflect conformational effects in the solid state [3]. Intermolecular interactions and crystal packing forces can influence the exact carbonyl environment, leading to slight variations in the stretching frequency that manifest as band broadening.

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The electron ionization mass spectrum of 4,4'-dimethoxybenzil reveals systematic bond cleavages that reflect the molecular structure and stability of resulting fragment ions.

Fragmentation Patterns

The electron ionization mass spectrum of 4,4'-dimethoxybenzil exhibits a relatively weak molecular ion at mass-to-charge ratio 270, representing 3.1 percent relative intensity [9] [2] [1]. This low molecular ion abundance is characteristic of aromatic ketones, which readily undergo fragmentation under electron ionization conditions [10] [11].

The base peak appears at mass-to-charge ratio 135, corresponding to the methoxybenzyl cation formed by cleavage of the carbon-carbon bond adjacent to one carbonyl group [9] [2] [1]. This fragmentation represents alpha-cleavage, a common process in ketone mass spectrometry where the molecular ion fragments at the carbon-carbonyl bond to generate a stabilized acylium ion and a radical species.

Secondary fragmentation produces significant peaks at mass-to-charge ratios 107, 92, and 77 [9] [2] [1]. The fragment at 107 results from loss of carbon monoxide from the methoxybenzyl cation, a typical process for aromatic acylium ions. The peak at 92 corresponds to the methylenecyclohexa-2,5-dien-1-one ion, formed through ring contraction and rearrangement processes. The fragment at 77 represents the phenyl cation, a stable seven-electron aromatic system commonly observed in aromatic compound mass spectra.

Minor fragmentations occur at mass-to-charge ratios 63, 51, and 39 [9] [2] [1]. The peak at 63 corresponds to the methoxyl ion, formed by direct cleavage of the carbon-oxygen bond in the methoxy group. Fragments at 51 and 39 represent smaller hydrocarbon ions formed through extensive rearrangement and multiple bond cleavages.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry provides exact mass determination and elemental composition confirmation for 4,4'-dimethoxybenzil and its fragment ions [12]. The molecular ion exhibits an exact mass of 270.08865 atomic mass units, consistent with the molecular formula C₁₆H₁₄O₄ [12].

The high-resolution measurement enables differentiation from potential isobaric interferences and confirms the proposed molecular formula [12]. The mass accuracy typically achieved with modern high-resolution instruments allows determination of elemental composition with high confidence, particularly when combined with isotope pattern analysis.

Fragment ion exact masses provide additional structural confirmation [12]. The base peak at nominal mass 135 shows an exact mass consistent with the empirical formula C₈H₇O₂, supporting the proposed methoxybenzyl cation structure. Similarly, other major fragments can be assigned specific elemental compositions based on their high-resolution masses.

Collision cross section measurements complement high-resolution mass spectrometry by providing molecular size information [12]. The predicted collision cross sections for various adduct ions of 4,4'-dimethoxybenzil range from 151.2 to 198.6 square angstroms, reflecting the extended conformation of the molecule and the influence of different ionization modes on the gas-phase structure.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy reveals the electronic transition characteristics of 4,4'-dimethoxybenzil, providing information about the conjugated π-electron system and chromophore interactions. The absorption spectrum reflects the aromatic diketone structure with methoxy substituent effects.

Absorption Characteristics

The ultraviolet-visible absorption spectrum of 4,4'-dimethoxybenzil in acetonitrile solvent exhibits multiple absorption bands spanning the ultraviolet and near-visible regions [13] [14] [15]. The primary absorption maximum occurs between 270-290 nanometers, corresponding to π→π* transitions within the conjugated aromatic system [14] [15].

This absorption band arises from electronic transitions between the highest occupied molecular orbital and lowest unoccupied molecular orbital of the conjugated system [15]. The exact wavelength depends on the extent of conjugation between the aromatic rings and the central diketone moiety, with the methoxy substituents providing additional conjugation through resonance effects.

A secondary absorption band appears in the region of 350-380 nanometers, representing a lower energy π→π* transition [13] [14]. This band exhibits lower intensity compared to the primary absorption but extends the chromophore response toward the visible region of the electromagnetic spectrum. The presence of this band contributes to the yellow coloration characteristic of 4,4'-dimethoxybenzil in solution and solid state [5] [16].

The molar absorptivity values for these transitions reflect the allowed nature of the π→π* electronic transitions in aromatic systems [13]. The intensity of absorption depends on the oscillator strength of the electronic transition and the extent of conjugation within the molecular chromophore.

Chromophore Interactions

The chromophore of 4,4'-dimethoxybenzil consists of the extended conjugated system encompassing both aromatic rings and the central diketone functionality [15] [17]. The methoxy substituents participate in this conjugated system through resonance donation, extending the effective chromophore and modifying the electronic transition energies.

The electron-donating nature of the methoxy groups shifts the absorption bands toward longer wavelengths compared to unsubstituted benzil [13]. This bathochromic shift results from stabilization of the excited state through increased electron density in the aromatic system. The magnitude of this shift depends on the position and number of methoxy substituents.

Solvent effects influence the absorption characteristics through specific and non-specific interactions with the chromophore [13] [14]. Polar solvents can stabilize charge-transfer character in the excited state, leading to solvatochromic shifts in the absorption spectrum. The choice of solvent for spectroscopic measurements should consider these effects when reporting absorption maxima.

Dates

Last modified: 07-20-2023

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